molecular formula C13H9F4NO3 B15203855 Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate

Cat. No.: B15203855
M. Wt: 303.21 g/mol
InChI Key: AQADRFFPNFBFOB-UHFFFAOYSA-N
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Description

Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is a fluorinated quinoline derivative. This compound is of significant interest due to its unique chemical structure, which includes both fluorine and trifluoromethyl groups. These groups are known to enhance the biological activity and stability of the compound, making it a valuable candidate for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-trifluoromethylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and fluorination steps . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base or a transition metal catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of a nitro group yields an amine.

Scientific Research Applications

Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, potentially inhibiting their activity. This compound may interfere with cellular processes by disrupting enzyme function or altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate: Lacks the fluorine atom at the 5-position.

    Ethyl 5-fluoro-4-hydroxyquinoline-3-carboxylate: Lacks the trifluoromethyl group at the 8-position.

    Ethyl 5-fluoro-8-(trifluoromethyl)quinoline-3-carboxylate: Lacks the hydroxyl group at the 4-position.

Uniqueness

Ethyl 5-fluoro-4-hydroxy-8-(trifluoromethyl)quinoline-3-carboxylate is unique due to the presence of both fluorine and trifluoromethyl groups, which enhance its biological activity and stability. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C13H9F4NO3

Molecular Weight

303.21 g/mol

IUPAC Name

ethyl 5-fluoro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxylate

InChI

InChI=1S/C13H9F4NO3/c1-2-21-12(20)6-5-18-10-7(13(15,16)17)3-4-8(14)9(10)11(6)19/h3-5H,2H2,1H3,(H,18,19)

InChI Key

AQADRFFPNFBFOB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C=CC(=C2C1=O)F)C(F)(F)F

Origin of Product

United States

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